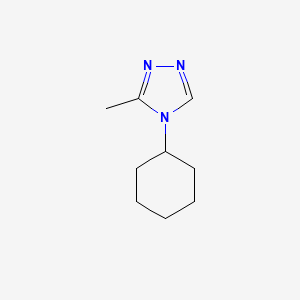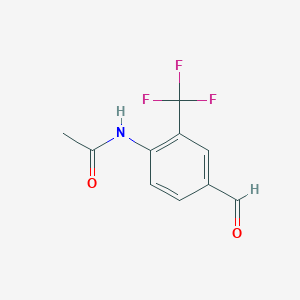
N-(4-Formyl-2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Formyl-2-(trifluoromethyl)phenyl)acetamide is an organic compound characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Formyl-2-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 4-formyl-2-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as pyridine, to facilitate the formation of the acetamide linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Formyl-2-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Trifluoromethyl)benzoic acid.
Reduction: 4-(Hydroxymethyl)-2-(trifluoromethyl)phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-Formyl-2-(trifluoromethyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Formyl-2-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Formyl-3-(trifluoromethyl)phenyl)acetamide
- N-(4-Formyl-2-methoxyphenyl)acetamide
- N-(4-Formyl-2-(trifluoromethyl)phenyl)acetamide
Uniqueness
This compound is unique due to the specific positioning of the formyl and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C10H8F3NO2 |
|---|---|
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
N-[4-formyl-2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H8F3NO2/c1-6(16)14-9-3-2-7(5-15)4-8(9)10(11,12)13/h2-5H,1H3,(H,14,16) |
Clave InChI |
XDMBRSUMVOLJPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)

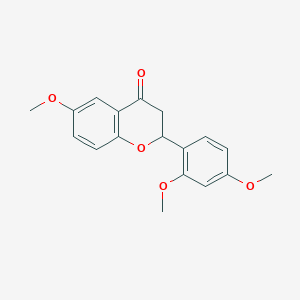
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)

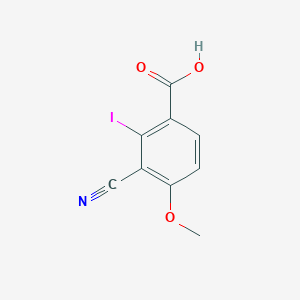
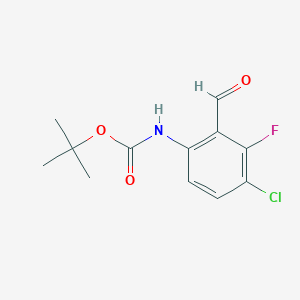
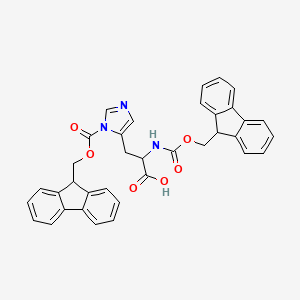
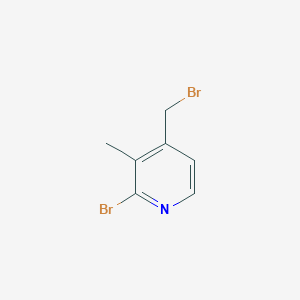
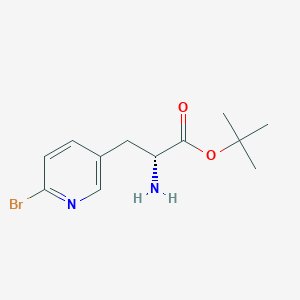
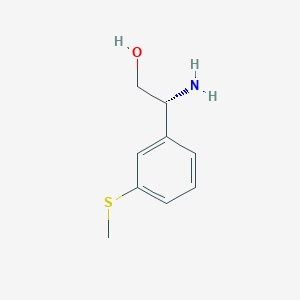
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)
